REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[O:4][N:3]=1.CN(C)CCN(C)C.C([Li])CCC.[C:21](=[O:23])=[O:22].Cl>C1(C)C=CC=CC=1.CCCCCC.O.C(OCC)C>[CH3:1][C:2]1[N:6]=[C:5]([CH2:7][C:21]([OH:23])=[O:22])[O:4][N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
Afterwards the reaction mixture was stirred for another 60 minutes at -55° to -60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a gas inlet tube through which dry nitrogen
|
Type
|
ADDITION
|
Details
|
was introduced continuously
|
Type
|
CUSTOM
|
Details
|
the reaction mixture below -65° C
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction mixture was transferred with a bent ground glass tube to a second vessel
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
WAIT
|
Details
|
after standing a few hours
|
Type
|
STIRRING
|
Details
|
with stirring until a pH of 8
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
STIRRING
|
Details
|
the aqueous layer was shaken twice with 25 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The pH of the aqueous layer was brought to 2.0 with 1 N hydrochloric acid and seven extractions with about 25 ml portions of ethyl acetate at pH 2.0
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |